4-(Azidomethyl)oxolan-2-one
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Overview
Description
4-(Azidomethyl)oxolan-2-one is a heterocyclic organic compound that contains both an azide group and a lactone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)oxolan-2-one typically involves the reaction of oxirane with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Scientific Research Applications
4-(Azidomethyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)oxolan-2-one involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper(I) ions and are highly regioselective . The compound’s reactivity is leveraged in various applications, including click chemistry and polymer cross-linking .
Comparison with Similar Compounds
Phenyl azide: Contains an azide group attached to a phenyl ring.
Azidomethyl-biphenyl-tetrazole: Contains an azide group and a tetrazole ring.
Azidomethyl-oxirane: Contains an azide group and an oxirane ring
Uniqueness: 4-(Azidomethyl)oxolan-2-one is unique due to its combination of an azide group and a lactone ring, which imparts distinct reactivity and stability. This combination allows for versatile applications in various fields, distinguishing it from other azide-containing compounds .
Properties
IUPAC Name |
4-(azidomethyl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-2-4-1-5(9)10-3-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWYTRGOCLAGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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